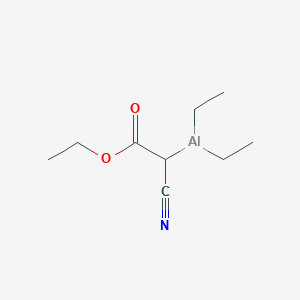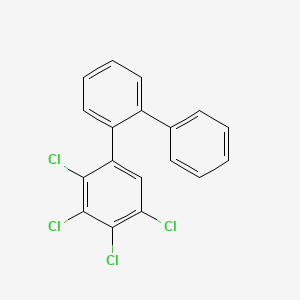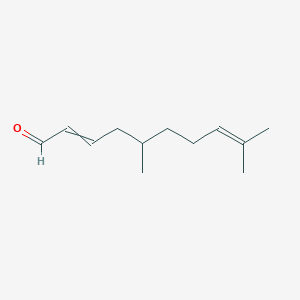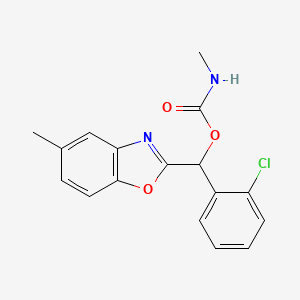
(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a methylcarbamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate typically involves multiple steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or acid under acidic conditions. This step often involves cyclization reactions facilitated by catalysts such as polyphosphoric acid or sulfuric acid .
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the benzoxazole derivative. This step may require the use of a base such as potassium carbonate to facilitate the nucleophilic substitution .
-
Carbamoylation: This is typically achieved by reacting the intermediate compound with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can occur at the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used .
-
Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and as a probe in biochemical assays .
Medicine
In medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the formulation of pesticides and herbicides due to its carbamate group, which is known for its insecticidal properties .
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This mechanism is similar to other carbamate-based compounds used in pest control.
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A potent carbamate pesticide known for its high toxicity.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
The presence of the chlorophenyl group also enhances its chemical reactivity and versatility in synthetic applications .
Propiedades
Número CAS |
104029-93-8 |
|---|---|
Fórmula molecular |
C17H15ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
[(2-chlorophenyl)-(5-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-7-8-14-13(9-10)20-16(22-14)15(23-17(21)19-2)11-5-3-4-6-12(11)18/h3-9,15H,1-2H3,(H,19,21) |
Clave InChI |
IIUGEIOEIIRHTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C(C3=CC=CC=C3Cl)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
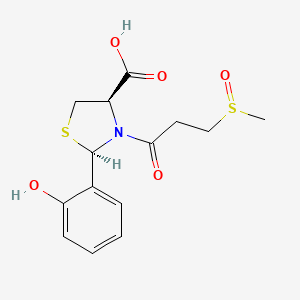
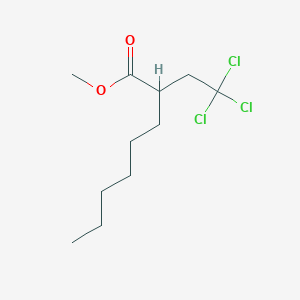
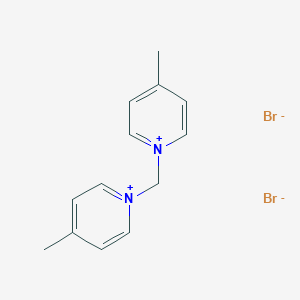
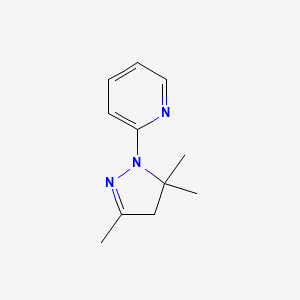
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
